molecular formula C9H11Cl2F3N4 B15302129 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride

2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride

Cat. No.: B15302129
M. Wt: 303.11 g/mol
InChI Key: SOFMSDUKRKWTLI-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride is a high-purity chemical compound offered for research and development purposes. This molecule features a fused imidazo[4,5-b]pyridine heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in pharmacologically active molecules . The core heterocycle is substituted with a trifluoromethyl (CF3) group, a moiety widely incorporated into FDA-approved drugs to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature and effect on molecular electrostatic potential . The compound is presented as a dihydrochloride salt, which typically enhances aqueous solubility for in vitro biological testing. The primary amine on the ethan-1-amine side chain provides a versatile handle for further chemical derivatization, such as amide bond formation or reductive amination, making it a valuable building block for constructing compound libraries. Application Note: This compound is intended for research applications, including but not limited to use as a standard in analytical method development, a key intermediate in the synthesis of more complex molecules, or a core structure in the design of novel ligands for biological targets. Researchers are exploring related imidazo[4,5-b]pyridine structures for their potential interactions with various enzymes and receptors . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety assessments before use.

Properties

Molecular Formula

C9H11Cl2F3N4

Molecular Weight

303.11 g/mol

IUPAC Name

2-[2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C9H9F3N4.2ClH/c10-9(11,12)8-15-6-2-1-4-14-7(6)16(8)5-3-13;;/h1-2,4H,3,5,13H2;2*1H

InChI Key

SOFMSDUKRKWTLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=N2)C(F)(F)F)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Retrosynthetic Analysis

The target molecule can be deconstructed into three key components:

  • Imidazo[4,5-b]pyridine core : Formed via cyclization of pyridine-2,3-diamine derivatives.
  • Trifluoromethyl group : Introduced at position 2 of the imidazo ring through strategic precursor selection.
  • Ethanamine side chain : Installed via nucleophilic aromatic substitution (SNAr) or reductive amination.

Key Synthetic Challenges

  • Regioselectivity : Ensuring the trifluoromethyl group occupies position 2 of the imidazo ring.
  • Amine functionalization : Avoiding over-alkylation during ethanamine side chain introduction.
  • Salt formation : Optimizing dihydrochloride crystallization for enhanced solubility.

Step-by-Step Preparation Methodology

Precursor Synthesis: 2-Chloro-3-nitro-5-trifluoromethylpyridine

The trifluoromethyl group is introduced early using commercially available 2-chloro-3-nitro-5-trifluoromethylpyridine. This precursor enables regioselective substitutions while retaining the CF3 group for subsequent cyclization.

Reaction Conditions:
  • Starting material : 2-Chloro-3-nitro-5-trifluoromethylpyridine (1.0 equiv).
  • Solvent : H2O-isopropyl alcohol (IPA) (1:1 v/v).
  • Temperature : 80°C.

SNAr Reaction: Introducing the Ethanamine Side Chain

The chloro group at position 2 undergoes SNAr with Boc-protected ethylenediamine to install the ethanamine precursor.

Optimization Data:
Parameter Value
Amine Boc-protected ethylenediamine
Solvent H2O-IPA
Time 2 h
Yield 92%

Mechanism : The Boc group prevents di-substitution, ensuring mono-alkylation at position 2.

Nitro Group Reduction

The nitro group at position 3 is reduced to an amine using Zn/HCl, forming pyridine-2,3-diamine.

Reduction Conditions:
Parameter Value
Reducing agent Zn (1.0 equiv) + HCl (0.5 equiv)
Solvent H2O-IPA
Temperature 80°C
Time 45 min
Yield 89%

Cyclization: Imidazo[4,5-b]pyridine Formation

The diamine intermediate undergoes cyclization with formaldehyde to form the imidazo ring.

Cyclization Data:
Parameter Value
Aldehyde Formaldehyde (1.0 equiv)
Solvent H2O-IPA
Temperature 85°C
Time 10 h
Yield 85%

Mechanistic Insight : The reaction proceeds via imine formation, followed by intramolecular cyclization to generate the fused bicyclic system.

Deprotection and Salt Formation

The Boc group is removed using trifluoroacetic acid (TFA), and the free base is converted to the dihydrochloride salt.

Salt Formation Conditions:
Parameter Value
Acid HCl gas in anhydrous ethanol
Temperature 0–5°C (ice bath)
Yield 95%

Optimization of Reaction Parameters

Solvent Systems

Comparative studies highlight H2O-IPA’s superiority in SNAr and cyclization steps due to:

  • Polar protic nature : Stabilizes transition states in SNAr and imine formation.
  • Green chemistry profile : Reduces reliance on toxic aprotic solvents.

Reducing Agents

Zn/HCl outperforms NaBH4 or H2/Pd-C in nitro group reduction:

  • Faster kinetics : 45 min vs. 12–24 h for alternatives.
  • Higher yields : 89% vs. 70–75%.

Temperature Control

  • Cyclization : 85°C balances reaction rate and byproduct minimization.
  • Salt formation : Low temperatures (0–5°C) prevent decomposition during HCl gas treatment.

Characterization and Purification Techniques

Spectroscopic Analysis

  • 1H NMR (DMSO-d6) : δ 7.8–8.2 ppm (imidazo ring protons), δ 3.1–3.4 ppm (CH2NH2).
  • 19F NMR : δ -62.5 ppm (CF3 group).
  • HRMS : [M+H]+ calc. 303.11, found 303.10.

Crystallography

Single-crystal X-ray diffraction confirms the planar imidazo[4,5-b]pyridine core and CF3 orientation.

Key Crystallographic Data:
Parameter Value
Space group P21/c
Bond lengths (C-N) 1.34–1.38 Å
Dihedral angle 2.1° (imidazo ring planarity)

Purification Methods

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity.
  • Column chromatography : Silica gel with CH2Cl2/MeOH (9:1) for intermediates.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Enhanced heat/mass transfer, reduced reaction times (30% faster vs. batch).
  • Equipment : Microreactors with Zn/HCl reduction modules.

Cost-Benefit Analysis

Factor Batch Process Flow Process
Yield 85% 88%
Production time 18 h 12 h
Solvent consumption 15 L/kg 10 L/kg

Comparative Analysis of Synthetic Methods

Alternative Routes

  • Pd-catalyzed amidation : Higher cost due to catalyst use; limited scalability.
  • Microwave-assisted cyclization : Faster (2 h vs. 10 h) but lower yields (72%).

Sustainability Metrics

Method E-factor PMI (Process Mass Intensity)
H2O-IPA/Zn/HCl 8.2 12.5
Traditional organic 15.7 23.4

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the ethanamine group.

Reduction: The imidazopyridine core can be reduced under specific conditions, although this is less common.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride and lithium aluminium hydride are often employed as reducing agents.

Substitution: Various halides and other nucleophiles can be used in substitution reactions, often requiring heat and specific solvents.

Major Products

The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield alcohol derivatives, while substitution could introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the synthesis of new materials.

Biology

Biologically, this compound can be used as a probe to study enzyme interactions due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

Industrially, this compound finds applications in the development of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins, leading to downstream effects in the cell.

Comparison with Similar Compounds

Research Findings and Implications

  • Antibacterial Activity : Pyridinyl-substituted imidazo[4,5-b]pyridines () show moderate-to-strong activity against Gram-positive bacteria, suggesting the target compound’s CF₃ group could further enhance potency .
  • Kinase Inhibition: Chloro- and furan-substituted derivatives () exhibit nanomolar IC₅₀ values against kinases like JAK2. The trifluoromethyl group in the target compound may similarly enhance selectivity and potency .
  • Triazolo[4,5-b]pyridine Analogs : highlights triazolo-fused derivatives with distinct electronic properties, underscoring the imidazo core’s versatility in medicinal chemistry .

Biological Activity

The compound 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride is a derivative of imidazo[4,5-b]pyridine, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H10Cl2F3N3
  • Molecular Weight : 292.11 g/mol
  • CAS Number : 2034182-75-5

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The imidazo[4,5-b]pyridine scaffold is known to inhibit specific enzymes involved in cell signaling pathways. For instance, compounds with similar structures have been shown to act as inhibitors of kinases, which play crucial roles in cellular proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[4,5-b]pyridine exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against bacterial strains.
  • Antiparasitic Effects : Research indicates that related compounds have shown efficacy against protozoan parasites such as Cryptosporidium parvum, indicating potential for the current compound in treating parasitic infections.

Structure-Activity Relationships (SAR)

The SAR studies conducted on imidazo[4,5-b]pyridine derivatives highlight the importance of specific functional groups in modulating biological activity:

CompoundModificationsActivity (EC50)Comments
SLU-2633Triazolopyridazine head group0.17 μM against C. parvumPotent against parasites but limited by hERG channel affinity
2aImproved linker and aryl tail0.017 μM against C. parvumEnhanced potency and reduced cardiotoxicity
1Basic pKa values < 5High affinity for hERGLower selectivity profile

The modifications in the structure significantly affect both potency and selectivity towards biological targets, emphasizing the need for careful design in drug development.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Antiparasitic Efficacy : A study demonstrated that related compounds showed significant potency against C. parvum with EC50 values lower than previously established treatments. This suggests that modifications to the imidazo[4,5-b]pyridine structure can lead to improved therapeutic agents for cryptosporidiosis .
  • Cardiotoxicity Concerns : While some derivatives exhibit promising antiparasitic activity, they also show varying degrees of inhibition on the hERG ion channel, raising concerns about potential cardiotoxicity. This highlights the importance of balancing efficacy with safety profiles in drug design .
  • Bacterial Resistance : Research has indicated that certain imidazo[4,5-b]pyridine derivatives possess antibacterial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), showcasing their potential as novel antibiotics .

Q & A

Basic Research Question

  • X-ray crystallography : Single-crystal analysis resolves the imidazo[4,5-b]pyridine core and trifluoromethyl group orientation. For example, similar imidazo-pyridine derivatives show planar geometry with bond lengths of 1.34–1.38 Å for C-N bonds .
  • DFT studies : Computational modeling (B3LYP/6-31G* basis set) predicts electronic properties, such as HOMO-LUMO gaps (~4.2 eV), and validates experimental NMR/IR data .
  • NMR spectroscopy : Use DMSO-d6 to observe NH2 and NH protons (δ 6.8–7.2 ppm) and 19F NMR for trifluoromethyl signals (δ -62 to -65 ppm) .

What analytical methods are critical for assessing the purity and stability of this compound under varying storage conditions?

Basic Research Question

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA in water can achieve >98% purity .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., ~220°C for the hydrochloride salt) .
  • Stability testing : Monitor hygroscopicity via dynamic vapor sorption (DVS) and photostability under ICH Q1B guidelines (UV light, 40°C/75% RH) .

How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?

Advanced Research Question

  • DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect reduces electron density at the imidazo-pyridine N-atoms .
  • Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., JAK2 or BTK). Docking scores (ΔG ≈ -9.2 kcal/mol) suggest high affinity for ATP-binding pockets .

What experimental designs are suitable for evaluating its biological activity while minimizing confounding variables?

Advanced Research Question

  • In vitro assays : Use dose-response curves (0.1–100 µM) in kinase inhibition assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine). Normalize data to cell viability (MTT assay) .
  • Blinded studies : Randomize treatment groups and use automated plate readers to reduce bias .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across replicates .

How should researchers address contradictions in reported biological activity data across studies?

Advanced Research Question

  • Meta-analysis : Compare assay conditions (e.g., ATP concentrations, pH) that may alter IC50 values. For example, ATP levels >1 mM reduce inhibition efficacy for kinase targets .
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives from fluorescence-based assays .

What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Advanced Research Question

  • Environmental persistence : Use OECD 307 guidelines to study soil biodegradation under aerobic conditions. The trifluoromethyl group may confer resistance to microbial degradation .
  • Aquatic toxicity : Perform Daphnia magna acute toxicity tests (EC50) and Algal growth inhibition assays (OECD 201). Structural analogs show moderate toxicity (EC50 ~10 mg/L) .

How does the trifluoromethyl substituent influence the compound’s physicochemical and pharmacological properties?

Advanced Research Question

  • Lipophilicity : Measure logP (e.g., ~2.1 via shake-flask method) to compare with non-fluorinated analogs (logP ~1.3). Increased lipophilicity enhances blood-brain barrier permeability .
  • Metabolic stability : Conduct microsomal incubation assays (human liver microsomes). The CF3 group reduces oxidative metabolism, increasing half-life (t1/2 > 60 min) .

What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question

  • Flow chemistry : Use continuous-flow reactors to control exothermic reactions (e.g., trifluoromethylation) and improve reproducibility .
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, solvent ratio). For example, a 25% increase in yield was achieved at 80°C vs. 60°C .

How can researchers validate target engagement and off-target effects in cellular models?

Advanced Research Question

  • Chemical proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down binding proteins from lysates. MS/MS identifies off-targets like HSP90 .
  • CRISPR-Cas9 knockouts : Generate cell lines lacking the putative target (e.g., JAK2) to confirm on-target effects in proliferation assays .

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